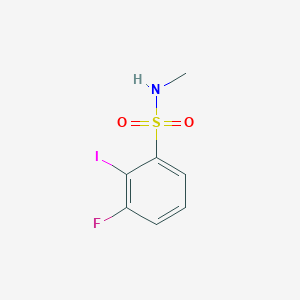

3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C7H7FINO2S |

|---|---|

Molecular Weight |

315.11 g/mol |

IUPAC Name |

3-fluoro-2-iodo-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H7FINO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 |

InChI Key |

MXVREXCBOVHOPL-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from a benzene derivative. One common method includes:

Electrophilic Aromatic Substitution: Introduction of the iodine and fluorine atoms onto the benzene ring through electrophilic aromatic substitution reactions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

While specific industrial production methods for 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed depend on the specific reactions and reagents used. For example, in a substitution reaction with an amine, the iodine atom would be replaced by the amine group, forming a new amine derivative.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the notable applications of 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide is its potential as an antiviral agent. Research has indicated that sulfonamides can inhibit viral replication, making them candidates for developing treatments against viral infections, including hepatitis C virus (HCV) and other RNA viruses. The compound's structural features may enhance binding affinity to viral targets, contributing to its efficacy as an antiviral drug .

Inhibitors of Enzymatic Activity

The compound has been studied for its role as an inhibitor of specific enzymes involved in disease processes. For instance, modifications of the sulfonamide moiety have been shown to improve interactions with target proteins in enzymatic pathways, which can lead to the development of novel therapeutic agents .

Organic Synthesis

Building Block for Complex Molecules

3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This property is particularly useful in synthesizing complex heterocyclic compounds that are relevant in pharmaceuticals and agrochemicals .

Data Table: Synthetic Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Aqueous NaOH | 85 | |

| Suzuki Coupling | Pd catalyst, base | 75 | |

| Cyclization | Gold catalyst | 67 |

Materials Science

Fluorinated Materials

The incorporation of fluorine into organic compounds often enhances their physical properties, such as stability and lipophilicity. Compounds like 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide are explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The fluorinated structure contributes to the electronic properties necessary for these applications .

Case Study 1: Antiviral Development

A study investigating the antiviral properties of sulfonamide derivatives demonstrated that modifications similar to those found in 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide significantly increased potency against HCV. The research highlighted the importance of structural optimization for enhancing biological activity .

Case Study 2: Synthesis of Heterocycles

In a synthetic chemistry context, researchers utilized 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide to construct a library of indole derivatives through palladium-catalyzed reactions. The results showed high yields and selectivity, showcasing the compound's utility in generating complex molecular architectures .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine and iodine atoms can also participate in halogen bonding, further affecting the compound’s interactions and pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of 3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide with related compounds:

Key Differences and Trends

Fluorine, common in all compounds, improves metabolic stability and electronegativity .

Substituent Diversity :

- The triazole group in introduces heterocyclic complexity, likely enhancing binding to biological targets. In contrast, the cyclopropyl group in reduces steric hindrance while maintaining rigidity .

Synthetic Challenges: The hypervalent iodine-mediated synthesis of achieved a moderate yield (39%), suggesting challenges in introducing iodine or cyclopentanone groups. The target compound’s synthesis may face similar hurdles due to iodine’s reactivity .

Applications: Sulfonamides with halogenated aryl groups (e.g., ) are frequently used as pesticides.

Research Findings and Data

Spectroscopic and Crystallographic Insights

- X-ray Crystallography : Compounds like demonstrate that fluorinated benzyl groups and spiro rings influence crystal packing via C–H···O and π-π interactions. Similar analysis for the target compound could reveal iodine’s role in lattice stabilization .

- Mass Spectrometry : HRMS data for (C₁₆H₂₅NNaO₄S, observed m/z 350.1398) highlights precision in characterizing sulfonamide derivatives, a method applicable to the target compound .

Thermodynamic and Solubility Trends

- Molecular Weight vs. Solubility : Higher molecular weight compounds (e.g., , 473.52 g/mol) typically exhibit lower aqueous solubility. The target compound’s moderate molecular weight (313.10 g/mol) may balance lipophilicity and solubility .

Biological Activity

Overview

3-Fluoro-2-iodo-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

Synthesis

The synthesis of 3-fluoro-2-iodo-N-methylbenzene-1-sulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with methylamine. This reaction is conducted under controlled conditions to ensure high yield and purity of the final product. The compound can undergo various chemical reactions, including substitution, oxidation, and hydrolysis, which can modify its biological activity.

The biological activity of 3-fluoro-2-iodo-N-methylbenzene-1-sulfonamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis, which is essential for bacterial growth. The introduction of fluorine and iodine atoms can enhance the compound's lipophilicity and binding affinity to these targets, potentially increasing its efficacy .

Biological Activity

Research has demonstrated that 3-fluoro-2-iodo-N-methylbenzene-1-sulfonamide exhibits various biological activities:

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. In vitro studies have shown that compounds similar to 3-fluoro-2-iodo-N-methylbenzene-1-sulfonamide exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, a related sulfonamide demonstrated minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus in the range of 62.5 µg/mL .

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives can possess anticancer activity. For example, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism involves inducing apoptosis and cell cycle arrest at specific phases (G1/S and G2/M) .

Case Studies

Several case studies have explored the biological efficacy of sulfonamide derivatives:

- Anticancer Activity : A study on novel sulfonamide derivatives revealed that certain compounds exhibited cytotoxicity against cancer cell lines with IC50 values significantly lower than standard chemotherapeutics. The most active compounds induced apoptosis through upregulation of p21 and p27 proteins, which are critical for cell cycle regulation .

- Molecular Docking Studies : In silico studies using molecular docking techniques have shown that 3-fluoro-2-iodo-N-methylbenzene-1-sulfonamide has favorable binding interactions with PPARγ receptors, suggesting potential as a PPAR ligand. The docking scores indicated strong interactions comparable to known PPAR agonists .

Comparative Analysis

Comparative studies between 3-fluoro-2-iodo-N-methylbenzene-1-sulfonamide and other sulfonamides highlight the influence of substituents on biological activity:

| Compound | Antibacterial Activity | Anticancer Activity | Binding Affinity (kcal/mol) |

|---|---|---|---|

| 3-Fluoro-2-iodo-N-methylbenzene | Moderate | High | -10.55 |

| N-Methylbenzenesulfonamide | Low | Moderate | -9.00 |

| 3-Chloro-N-methylbenzene | Moderate | Low | -8.50 |

This table illustrates how modifications in the chemical structure can significantly affect the biological properties of sulfonamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.